

Spectroscopic Data for 3-Iodopyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Iodopyridine**

Cat. No.: **B074083**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Iodopyridine**, a key building block in pharmaceutical and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following tables summarize the ^1H and ^{13}C NMR data for **3-Iodopyridine**.

^1H NMR Data

The ^1H NMR spectrum of **3-Iodopyridine** provides information about the chemical environment of the hydrogen atoms in the molecule.

Proton	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H-2	8.51	dd	1.6, 4.8
H-6	8.48	d	4.8
H-4	7.48	ddd	1.6, 2.2, 8.4
H-5	7.18	dd	4.8, 8.4

Note: Data acquired in CDCl_3 . Chemical shifts are referenced to TMS ($\delta = 0.00$ ppm). The numbering of the pyridine ring starts from the nitrogen atom as position 1.

^{13}C NMR Data

The ^{13}C NMR spectrum reveals the different carbon environments within the **3-Iodopyridine** molecule.

Carbon	Chemical Shift (δ) ppm
C-2	150.0
C-6	147.0
C-4	136.0
C-5	124.0
C-3	94.3

Note: Data acquired in CDCl_3 . Chemical shifts are referenced to TMS ($\delta = 0.00$ ppm).

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
3050-3000	C-H stretch (aromatic)	Medium
1570, 1460, 1410	C=C and C=N stretching (aromatic ring)	Strong
1015	C-I stretch	Medium
800-600	C-H out-of-plane bending	Strong

Note: Spectrum typically acquired from a KBr pellet.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **3-Iodopyridine** (C₅H₄IN), the molecular weight is 205.00 g/mol .[\[1\]](#)

m/z	Relative Intensity (%)	Fragment Ion
205	100	[M] ⁺ (Molecular Ion)
128	50	[M - I] ⁺
78	40	[C ₅ H ₄ N] ⁺
51	30	[C ₄ H ₃] ⁺

Note: Data obtained via Electron Ionization (EI) mass spectrometry.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

NMR Spectroscopy Protocol

4.1.1. Sample Preparation:

- Dissolve approximately 5-10 mg of **3-Iodopyridine** in about 0.7 mL of deuterated chloroform (CDCl₃).

- Transfer the solution to a 5 mm NMR tube.
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v).

4.1.2. ^1H NMR Acquisition:[2][3]

- The ^1H NMR spectrum is typically acquired on a 400 MHz or 500 MHz spectrometer.[4]
- The instrument is locked to the deuterium signal of the CDCl_3 .
- Standard acquisition parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
- Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio.

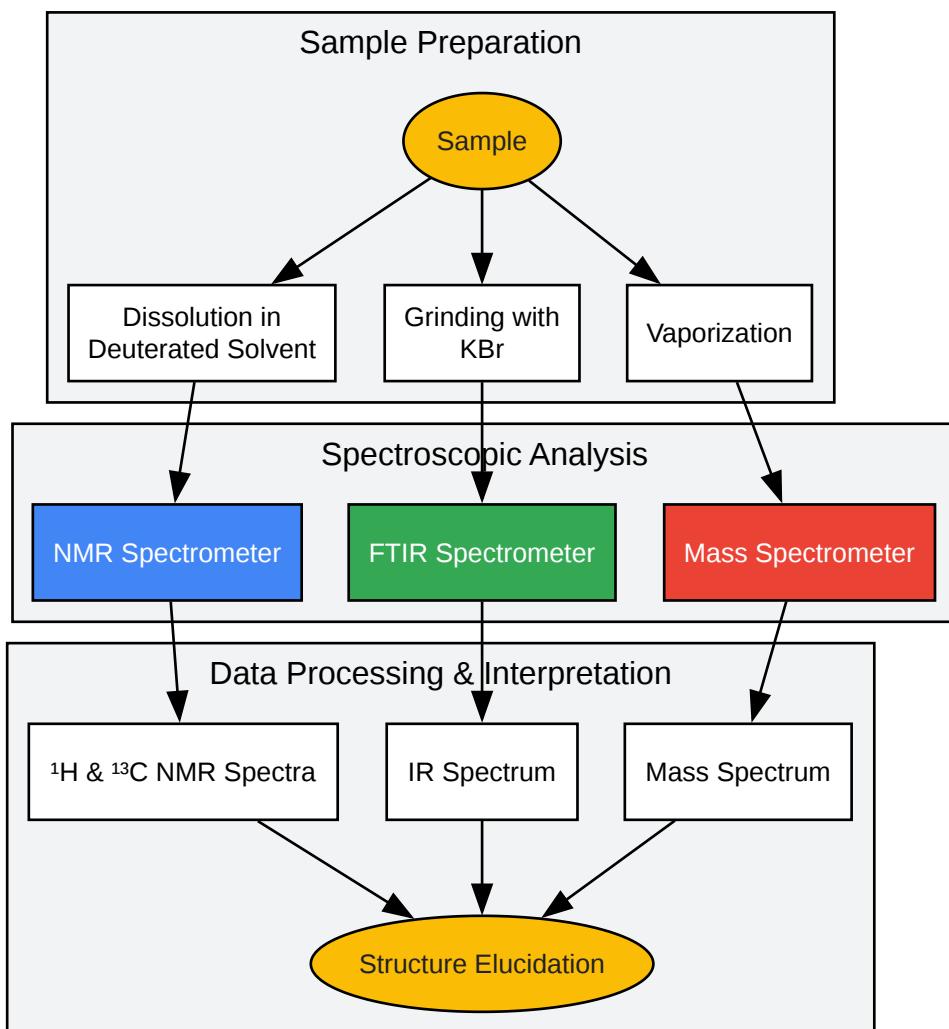
4.1.3. ^{13}C NMR Acquisition:

- The ^{13}C NMR spectrum is acquired on the same spectrometer, typically at a frequency of 100 or 125 MHz.
- Proton decoupling is used to simplify the spectrum and enhance the signal-to-noise ratio.
- A wider spectral width (e.g., 200-250 ppm) is used.
- A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 512 to 1024) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ^{13}C nucleus.

IR Spectroscopy Protocol (KBr Pellet Method)[5][6]

- Thoroughly grind 1-2 mg of **3-Iodopyridine** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.[5][6]
- Transfer the finely ground powder to a pellet-forming die.
- Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet. [5]
- Place the KBr pellet in the sample holder of an FTIR spectrometer.

- Record the spectrum, typically in the range of 4000-400 cm^{-1} .^[5] A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.


Mass Spectrometry Protocol (Electron Ionization)^[7]

- A small amount of the **3-Iodopyridine** sample is introduced into the ion source of the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
- The sample is vaporized by heating.
- In the ion source, the vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV).^[7]
- This causes the molecules to ionize and fragment.
- The resulting positive ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-Iodopyridine**.

General Spectroscopic Analysis Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 2. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 3. 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. shimadzu.com [shimadzu.com]
- 6. Quantum Chemical Prediction of Electron Ionization Mass Spectra of Trimethylsilylated Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic Data for 3-Iodopyridine: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b074083#spectroscopic-data-for-3-iodopyridine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com